molecular formula C13H19NO4 B569599 4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid CAS No. 113380-34-0

4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

Cat. No. B569599
CAS RN: 113380-34-0
M. Wt: 253.298
InChI Key: PZQUSQVNYWORPF-UHFFFAOYSA-N
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Description

The compound “4-Ethoxy-4-oxobutanoic acid” is a related compound . It has a molecular formula of C6H10O4 and a molecular weight of 146.141 . Another related compound is “4-Ethoxy-4-oxobutylzinc bromide” which has a molecular formula of C2H5O2C(CH2)3ZnBr and a molecular weight of 260.44 .


Synthesis Analysis

A series of novel analogues of glycine-betaine ionic liquids (AGB-ILs), including 1-(4-ethoxy-4-oxobutyl)-1-methylpyrrolidin-1-ium, N,N,N-tri(n-butyl)(4-ethoxy-4-oxobutyl)-1-phosphonium and N,N,N-trialkyl(4-ethoxy-4-oxobutyl)-1-aminium cations with ethyl, n-propyl and n-butyl alkyl chains, combined with the bromide anion, have been synthesized and characterized .


Molecular Structure Analysis

The molecular structure of “4-Ethoxy-4-oxobutanoic acid” includes an ethoxy group (C2H5O) and a carboxylic acid group (COOH) attached to a four-carbon backbone .


Physical And Chemical Properties Analysis

The compound “4-Ethoxy-4-oxobutanoic acid” has a density of 1.2±0.1 g/cm3, a boiling point of 257.8±23.0 °C at 760 mmHg, and a melting point of 8°C .

Safety and Hazards

The safety and hazards of “4-Ethoxy-4-oxobutylzinc bromide” are indicated by the hazard statements H319, H335, and H351 . These statements suggest that the compound causes serious eye irritation, may cause respiratory irritation, and may cause cancer .

Future Directions

The synthesized AGB-ILs, including 1-(4-ethoxy-4-oxobutyl)-1-methylpyrrolidin-1-ium, have been characterized in terms of their thermal properties and ecotoxicity against Allvibrio fischeri . They have low melting points, below 100°C, display high degradation temperatures (180-310°C), and low toxicity . Their ability to form aqueous biphasic systems with potassium citrate/citric acid (at pH 7) was evaluated, and it was shown that the increase of the cation alkyl chain length facilitates the creation of ABS, and that phosphonium-based ILs present a slightly better separation performance in the presence of aqueous solutions of the citrate-based salt . This suggests potential applications in the field of green chemistry.

properties

IUPAC Name

4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19NO4/c1-4-18-11(15)7-5-6-10-8(2)12(13(16)17)14-9(10)3/h14H,4-7H2,1-3H3,(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZQUSQVNYWORPF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCCC1=C(NC(=C1C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80721261
Record name 4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

253.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid

CAS RN

113380-34-0
Record name 4-(4-Ethoxy-4-oxobutyl)-3,5-dimethyl-1H-pyrrole-2-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80721261
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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